Tert-butyl (2S)-2-amino-3-(dimethylamino)propanoate
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Overview
Description
Tert-butyl (2S)-2-amino-3-(dimethylamino)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-3-(dimethylamino)propanoate typically involves the esterification of (2S)-2-amino-3-(dimethylamino)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually require heating under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-3-(dimethylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various amine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2S)-2-amino-3-(dimethylamino)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its amino and ester functionalities. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired characteristics.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-3-(dimethylamino)propanoate depends on its application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-2-amino-3-(methylamino)propanoate
- Tert-butyl (2S)-2-amino-3-(ethylamino)propanoate
- Tert-butyl (2S)-2-amino-3-(isopropylamino)propanoate
Uniqueness
Tert-butyl (2S)-2-amino-3-(dimethylamino)propanoate is unique due to the presence of both a dimethylamino group and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(dimethylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)7(10)6-11(4)5/h7H,6,10H2,1-5H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXKVLAAZGLGFG-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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